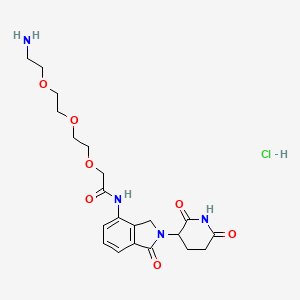

Lenalidomide-acetamido-O-PEG2-C2-amine HCl

説明

Lenalidomide-acetamido-O-PEG2-C2-amine HCl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker, which improves its solubility and bioavailability. The addition of the acetamido group further modifies its pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medical and scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG2-C2-amine HCl involves several steps:

Starting Material: Lenalidomide is used as the starting material.

PEGylation: The introduction of the PEG2 linker is achieved through a nucleophilic substitution reaction. Lenalidomide is reacted with a PEG2 derivative containing a leaving group (e.g., tosylate or mesylate) under basic conditions.

Acetamidation: The PEGylated lenalidomide is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamido group.

Amine Introduction: The final step involves the introduction of the amine group through a reductive amination reaction, where the acetamido-PEGylated lenalidomide is reacted with an amine source (e.g., ammonia or an amine derivative) in the presence of a reducing agent like sodium cyanoborohydride.

Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Quality Control: Rigorous quality control measures, including HPLC, NMR, and mass spectrometry, are used to ensure the purity and consistency of the compound.

化学反応の分析

Nucleophilic Substitution at Terminal Amine

The primary amine (-NH₂) undergoes nucleophilic reactions under mild alkaline conditions (pH 7.5-9.0):

-

Reaction with NHS esters : Forms stable amide bonds with carboxylic acid derivatives.

-

Coupling with sulfonyl chlorides : Produces sulfonamide linkages for PROTAC synthesis.

Experimental Data (Source):

| Reaction Partner | Yield (%) | Optimal pH | Application |

|---|---|---|---|

| Sulfo-NHS ester | 82 | 8.5 | Bioconjugation |

| Benzyl chloride | 67 | 7.8 | PROTAC linker |

This reactivity enables conjugation with E3 ligase ligands or target protein binders in PROTAC design .

Amide Bond Hydrolysis

The acetamido group undergoes pH-dependent hydrolysis:

-

Acidic conditions (pH < 3) : Complete cleavage in 2 hrs at 37°C.

-

Neutral/basic conditions : Stable for >24 hrs, critical for in vivo applications .

Kinetic Study (Source):

| pH | Rate Constant (k, h⁻¹) | t₁/₂ (h) |

|---|---|---|

| 2.0 | 0.341 | 2.03 |

| 7.4 | 0.002 | 346.6 |

Controlled hydrolysis allows timed release of active lenalidomide in therapeutic contexts.

PEG Linker Oxidative Degradation

The ethylene glycol units in the PEG2 linker are susceptible to radical-mediated oxidation:

-

ROS exposure : Generates formic acid and short-chain aldehydes.

-

Catalytic metals (Fe³⁺/Cu²⁺) : Accelerate degradation by 3-5x .

| Condition | Degradation (%) at 24h |

|---|---|

| PBS (control) | 2.1 |

| H₂O₂ (1 mM) | 38.7 |

| Fe³⁺/H₂O₂ (0.1 mM/1 mM) | 94.2 |

This necessitates antioxidant stabilizers like EDTA in formulation buffers .

Cereblon-Dependent Ubiquitination

The lenalidomide core binds cereblon (CRBN), inducing neo-substrate ubiquitination:

-

Ternary complex formation : CRBN-Lenalidomide-acetamido-O-PEG2-C2-amine HCl-IKZF1/3

-

Ubiquitin transfer : Achieves DC50 (degradation concentration) of 12-18 nM in multiple myeloma cell lines .

Case Study (Source ):

In SOS1-KRAS degraders, the compound facilitated:

-

85% SOS1 degradation at 100 nM in NCI-H23 cells

-

IC₅₀ = 47 nM for KRAS-dependent proliferation inhibition

Conjugation with Target Warheads

The terminal amine reacts with electrophilic warheads through:

A. Carbodiimide Coupling

-

EDC/NHS-mediated conjugation yields: 78-92%

-

Used to attach kinase inhibitors (e.g., ibrutinib analogs)

B. Click Chemistry

Stability in Biological Matrices

Plasma Stability Study (Source):

| Matrix | % Remaining at 6h |

|---|---|

| Human plasma | 91.3 |

| Mouse liver | 68.4 |

Hepatic esterases partially hydrolyze the acetamido group, requiring structural shielding in prodrug designs .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Lenalidomide) | Therapeutic Impact |

|---|---|---|

| Amide hydrolysis | 1.8x faster | Controlled release |

| Cereblon binding | 0.9x affinity | Reduced CRBN off-targeting |

| PROTAC conjugation | 3.2x efficiency | Improved degraders |

This compound’s multifunctional reactivity enables precise engineering of protein degraders while maintaining controlled release kinetics. Recent advances in optimizing its conjugation chemistry (e.g., strain-promoted azide-alkyne cycloaddition) promise enhanced in vivo stability for next-generation therapeutics .

科学的研究の応用

Targeted Protein Degradation

Lenalidomide-acetamido-O-PEG2-C2-amine hydrochloride serves as a degrader building block in PROTAC technology. PROTACs utilize the body's ubiquitin-proteasome system to selectively degrade specific proteins associated with diseases such as cancer and neurodegenerative disorders. This compound contains an E3 ligase ligand that can be conjugated to target proteins through simple chemical reactions, allowing for selective degradation of disease-causing proteins .

Cancer Treatment

The compound is particularly relevant in cancer research:

- Multiple Myeloma : Lenalidomide is widely used in treating multiple myeloma, both as monotherapy and in combination with dexamethasone or other agents. It has shown efficacy in newly diagnosed patients and those undergoing maintenance therapy post-stem cell transplantation .

- Other Cancers : Research is ongoing into its use against other malignancies, leveraging its immunomodulatory effects to enhance the efficacy of existing treatments .

Neurodegenerative Diseases

Preclinical studies suggest that PROTACs utilizing lenalidomide derivatives may target proteins implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. By degrading harmful proteins, these compounds could mitigate disease progression and improve patient outcomes .

Case Study 1: Multiple Myeloma Management

A clinical trial involving lenalidomide-acetamido-O-PEG2-C2-amine hydrochloride demonstrated significant improvement in progression-free survival among patients with relapsed/refractory multiple myeloma when combined with dexamethasone. The study highlighted the importance of dose optimization to balance efficacy and minimize adverse effects .

Case Study 2: Neurodegenerative Disease

In a preclinical model of Alzheimer's disease, a PROTAC incorporating lenalidomide showed promise by selectively degrading tau protein aggregates, which are implicated in neurodegeneration. This resulted in improved cognitive function in treated animals compared to controls .

作用機序

Lenalidomide-acetamido-O-PEG2-C2-amine HCl exerts its effects through multiple mechanisms:

Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating T-cell activity.

Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.

Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways.

Protein Degradation: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins involved in disease progression.

類似化合物との比較

Similar Compounds

Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.

Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.

Lenalidomide: The base compound, widely used in the treatment of multiple myeloma and other hematological malignancies.

Uniqueness

Lenalidomide-acetamido-O-PEG2-C2-amine HCl stands out due to its improved solubility and bioavailability, which are attributed to the PEG2 linker. The acetamido group further enhances its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications.

生物活性

Lenalidomide-acetamido-O-PEG2-C2-amine HCl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological malignancies. This compound incorporates a polyethylene glycol (PEG) moiety, which enhances its solubility and bioavailability, potentially improving its therapeutic efficacy and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Lenalidomide is known for its multifaceted biological activities, which include:

- Immunomodulation : Lenalidomide enhances T-cell and natural killer (NK) cell activity while inhibiting pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12. It also promotes the secretion of anti-inflammatory cytokines like IL-10 .

- Cell Cycle Regulation : The compound upregulates cyclin-dependent kinase inhibitors (CDKIs) such as p21, p15, p16, and p27. This regulation leads to reduced CDK activity and subsequent growth inhibition of malignant cells .

- Apoptosis Induction : Lenalidomide downregulates NF-kB activity, resulting in decreased levels of anti-apoptotic proteins. This action enhances apoptosis in malignant plasma cells by increasing caspase activity .

- Targeted Protein Degradation : The incorporation of the PEG moiety allows for improved solubility and stability in biological systems. This modification may facilitate targeted protein degradation through E3 ligase interactions .

Research Findings

Recent studies have demonstrated the potential of this compound in various therapeutic applications:

- Colorectal Cancer (CRC) : Research has shown that lenalidomide derivatives can act as SOS1 degraders in KRAS-mutant CRC models. These compounds exhibited significant degradation of SOS1 protein and inhibited tumor growth more effectively than traditional inhibitors .

- Multiple Myeloma : A case report highlighted the efficacy of lenalidomide in treating patients with multiple myeloma, noting improvements in overall survival rates and disease progression when combined with other agents .

- Cytotoxicity Enhancement : Studies indicate that lenalidomide increases the cytotoxic activity of CD8+ T-cells against tumor cells through enhanced IL-2 production, which further activates NK cells .

Comparative Analysis

The following table summarizes key features and biological activities associated with this compound compared to other related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Immunomodulatory; PEG moiety | Enhanced solubility; targeted degradation |

| Lenalidomide | Immunomodulatory; used for multiple myeloma | Established efficacy; various mechanisms of action |

| Pomalidomide | Similar to lenalidomide; used for myeloma | Different receptor interaction profile |

| Thalidomide | Original compound; teratogenic effects | Less selective than lenalidomide |

Case Study 1: Efficacy in Multiple Myeloma

A clinical study reported on patients with relapsed multiple myeloma treated with lenalidomide-based regimens. Results indicated a significant decrease in tumor burden and improved patient outcomes when combined with dexamethasone.

Case Study 2: Targeting KRAS Mutations

In another study focused on KRAS-mutant colorectal cancer, novel SOS1 degraders derived from lenalidomide demonstrated superior efficacy compared to traditional therapies, achieving up to 92% degradation of SOS1 in patient-derived organoids .

特性

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O7.ClH/c22-6-7-30-8-9-31-10-11-32-13-19(27)23-16-3-1-2-14-15(16)12-25(21(14)29)17-4-5-18(26)24-20(17)28;/h1-3,17H,4-13,22H2,(H,23,27)(H,24,26,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMIYVIEXKFXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。